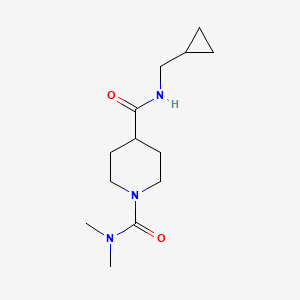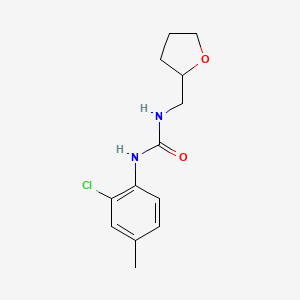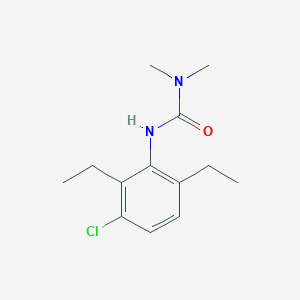
1-(2,3-dihydro-1H-inden-5-yl)-3-(oxolan-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1H-inden-5-yl)-3-(oxolan-2-ylmethyl)urea, also known as BI 2536, is a small molecule inhibitor of Polo-like kinase 1 (Plk1). Plk1 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation and mitosis. BI 2536 has been extensively studied for its potential as an anticancer agent due to its ability to inhibit Plk1, which is overexpressed in many types of cancer.
Wirkmechanismus
1-(2,3-dihydro-1H-inden-5-yl)-3-(oxolan-2-ylmethyl)urea 2536 inhibits Plk1, which is overexpressed in many types of cancer. Plk1 plays a crucial role in cell cycle regulation and mitosis, making it an attractive target for cancer therapy. 1-(2,3-dihydro-1H-inden-5-yl)-3-(oxolan-2-ylmethyl)urea 2536 binds to the ATP-binding site of Plk1, preventing its activity and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1H-inden-5-yl)-3-(oxolan-2-ylmethyl)urea 2536 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 1-(2,3-dihydro-1H-inden-5-yl)-3-(oxolan-2-ylmethyl)urea 2536 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2,3-dihydro-1H-inden-5-yl)-3-(oxolan-2-ylmethyl)urea 2536 is its specificity for Plk1, which makes it a valuable tool for studying the role of Plk1 in cancer cell biology. However, one limitation of 1-(2,3-dihydro-1H-inden-5-yl)-3-(oxolan-2-ylmethyl)urea 2536 is its relatively short half-life, which requires frequent dosing in animal models of cancer.
Zukünftige Richtungen
There are several future directions for research on 1-(2,3-dihydro-1H-inden-5-yl)-3-(oxolan-2-ylmethyl)urea 2536. One area of research is the development of more potent and selective Plk1 inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 1-(2,3-dihydro-1H-inden-5-yl)-3-(oxolan-2-ylmethyl)urea 2536. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 1-(2,3-dihydro-1H-inden-5-yl)-3-(oxolan-2-ylmethyl)urea 2536 in cancer patients.
Synthesemethoden
The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-3-(oxolan-2-ylmethyl)urea 2536 involves several steps, including the reaction of 2,3-dihydroindene-1-carboxylic acid with oxalyl chloride to form the acid chloride. The acid chloride is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding aldehyde. The aldehyde is then reacted with aminoguanidine bicarbonate to form the corresponding hydrazone. Finally, the hydrazone is treated with oxalyl chloride and triethylamine to form 1-(2,3-dihydro-1H-inden-5-yl)-3-(oxolan-2-ylmethyl)urea 2536.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydro-1H-inden-5-yl)-3-(oxolan-2-ylmethyl)urea 2536 has been extensively studied for its potential as an anticancer agent. In preclinical studies, 1-(2,3-dihydro-1H-inden-5-yl)-3-(oxolan-2-ylmethyl)urea 2536 has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. 1-(2,3-dihydro-1H-inden-5-yl)-3-(oxolan-2-ylmethyl)urea 2536 has also been shown to inhibit tumor growth in animal models of cancer.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-15(16-10-14-5-2-8-19-14)17-13-7-6-11-3-1-4-12(11)9-13/h6-7,9,14H,1-5,8,10H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHLFKKBZSYFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B7526540.png)
![(E)-3-(3-fluoro-4-methoxyphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B7526542.png)


![(1,5-dimethylpyrazol-4-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7526559.png)
![5-[(3-Ethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7526575.png)


![1-[3-(Tert-butylsulfamoyl)phenyl]-3-[[2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]urea](/img/structure/B7526617.png)
![3-[2-(Methoxymethyl)phenyl]-1,1-dimethylurea](/img/structure/B7526618.png)
![3-(4-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526624.png)
